An In-Depth Technical Guide to 5H-Octafluoropentanoyl Bromide
An In-Depth Technical Guide to 5H-Octafluoropentanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Acyl Halides in Modern Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity—make fluorinated building blocks highly sought after.[1] Among these, highly fluorinated acylating agents represent a class of reagents with significant potential for the introduction of perfluoroalkyl chains into a diverse range of molecules. This guide provides a comprehensive technical overview of 5H-Octafluoropentanoyl bromide (CAS Number: 376-69-2), a reactive intermediate poised for applications in pharmaceutical and materials science research. While specific literature on this compound is limited, this guide will extrapolate from the known chemistry of acyl halides and fluorinated compounds to provide a robust framework for its use.
Part 1: Core Physicochemical and Structural Properties
5H-Octafluoropentanoyl bromide, with the molecular formula C₅HBrF₈O, is a dense, corrosive liquid.[2] Its structure is characterized by a five-carbon chain where eight of the ten possible hydrogen atoms have been replaced by fluorine, terminating in a highly reactive acyl bromide functional group.
Structural and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 376-69-2 | [2][3][4] |
| Molecular Formula | C₅HBrF₈O | [2][4] |
| Molecular Weight | 308.95 g/mol | [2][4][5] |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentanoyl bromide, 5H-Octafluorovaleroyl bromide | [2][4][5] |
| Boiling Point | 101-103°C | [2] |
| Predicted Density | 1.867 ± 0.06 g/cm³ | [2] |
Predicted Spectroscopic Characteristics
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¹H NMR: A single resonance, likely a triplet, would be expected for the terminal -CHF₂ proton, with coupling to the adjacent fluorine atoms. The chemical shift would be significantly downfield due to the influence of the electronegative fluorine atoms.
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¹⁹F NMR: A complex spectrum with multiple resonances is expected, corresponding to the different fluorine environments along the alkyl chain.
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¹³C NMR: Resonances for the five carbon atoms would be observed, with their chemical shifts and multiplicities influenced by fluorine coupling. The carbonyl carbon would appear at the downfield end of the spectrum.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl bromide would be prominent, typically in the region of 1750-1850 cm⁻¹. The presence of C-F bonds would be indicated by strong absorptions in the 1000-1400 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.
Part 2: Reactivity and Mechanistic Considerations
The reactivity of 5H-Octafluoropentanoyl bromide is dominated by two key features: the highly electrophilic acyl bromide group and the electron-withdrawing nature of the octafluorobutyl chain.
Nucleophilic Acyl Substitution: A Gateway to Fluorinated Derivatives
The primary mode of reactivity for 5H-Octafluoropentanoyl bromide is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, readily attacked by a wide range of nucleophiles. This provides a direct route to a variety of fluorinated compounds.
Caption: General workflow for nucleophilic acyl substitution.
Reaction with Alcohols: The reaction with alcohols will yield the corresponding 5H-octafluoropentanoate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HBr byproduct.
Reaction with Amines: Primary and secondary amines will react readily to form 5H-octafluoropentanoamides. As with alcoholysis, a base is often used to neutralize the HBr formed. In some cases, using an excess of the amine nucleophile can serve this purpose.
The strong electron-withdrawing effect of the fluorinated chain enhances the electrophilicity of the carbonyl carbon, making these reactions generally rapid. However, steric hindrance on the nucleophile may slow the reaction rate.
Part 3: Potential Applications in Research and Drug Development
While specific applications of 5H-Octafluoropentanoyl bromide are not well-documented, its structure suggests several promising avenues for its use, particularly in medicinal chemistry and materials science.
A Building Block for Novel Pharmaceuticals
The introduction of fluorinated moieties is a well-established strategy for enhancing the pharmacological profile of drug candidates.[1] The 5H-octafluoropentanoyl group could be used to:
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Increase Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated chain resistant to metabolic degradation by cytochrome P450 enzymes.
-
Modulate Lipophilicity: The introduction of a fluorinated tail can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
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Enhance Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.
This reagent could be particularly useful in the late-stage functionalization of complex molecules to rapidly generate analogues with altered properties for structure-activity relationship (SAR) studies.
Use in Peptide and Protein Modification
Acylating agents are widely used to modify peptides and proteins. While the high reactivity of acyl halides can be challenging to control in aqueous environments, the use of fluorinated acylating agents in organic media for peptide synthesis is an area of active research.[1][6][7] 5H-Octafluoropentanoyl bromide could potentially be used to attach a fluorinated "tag" to a peptide, which could aid in its purification, enhance its stability, or alter its biological activity.
Part 4: Experimental Protocols and Handling
Extreme caution should be exercised when handling 5H-Octafluoropentanoyl bromide. It is a corrosive substance that reacts with moisture.
General Protocol for Acylation of an Alcohol
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To a solution of the alcohol in an anhydrous, aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add 1.0 equivalent of 5H-Octafluoropentanoyl bromide dropwise via syringe.
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Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Caption: Step-by-step experimental workflow for acylation.
Part 5: Safety, Handling, and Storage
5H-Octafluoropentanoyl bromide is classified as a corrosive material.[2] It can cause severe skin burns and eye damage. It is also a lachrymator.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. This compound is moisture-sensitive; handle under an inert atmosphere.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5H-Octafluoropentanoyl bromide is a highly reactive, fluorinated building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its ability to readily introduce an octafluoropentanoyl moiety makes it a valuable tool for modifying molecular properties such as metabolic stability and lipophilicity. While detailed research applications are yet to be widely published, the fundamental principles of acyl halide chemistry, coupled with the known benefits of fluorination, provide a strong basis for its exploration in innovative research and development programs. Due diligence in handling and safety is paramount when working with this corrosive and reactive compound.
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